molecular formula C13H14N4O3 B2582331 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile CAS No. 921498-34-2

2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile

Cat. No. B2582331
CAS RN: 921498-34-2
M. Wt: 274.28
InChI Key: VQHJSYQKKKSRMO-UHFFFAOYSA-N
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Description

2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
BenchChem offers high-quality 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photokinetics and Solvent Impact : Pyrimidinones, closely related to the queried compound, are part of the (6-4) photolesions formed from pyrimidine bases in DNA. A study by Ryseck et al. (2013) explored the photophysical and photochemical properties of 1-methyl-2(1H)-pyrimidinone in different solvents, including acetonitrile. The study highlighted the significant impact of the solvent on the S1 lifetime of the compound, indicating its potential in photodynamic therapy and DNA damage studies (Ryseck et al., 2013).

  • Sono-Thermal Oxidation : Memarian and Farhadi (2008) utilized a combination of ultrasound and heat for the oxidation of ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates to their corresponding ethyl pyrimidin-2(1H)-one-5-carboxylates in aqueous acetonitrile. This technique is significant for the synthesis of various pyrimidinone derivatives, demonstrating the importance of innovative synthesis methods in pharmaceutical and chemical research (Memarian & Farhadi, 2008).

  • Antioxidant Activity : El-Mekabaty (2015) synthesized various heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, a structure similar to the queried compound. These compounds showed significant antioxidant activity, comparable to ascorbic acid. This research demonstrates the potential of such compounds in developing new antioxidants (El-Mekabaty, 2015).

  • Corrosion Inhibition : A study by Abdel Hameed et al. (2020) investigated the corrosion inhibition properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives on C-steel surfaces. Their findings suggest potential applications of similar compounds in industrial settings for protecting metals against corrosion (Abdel Hameed et al., 2020).

  • Photophysical Properties : Piguet et al. (1996) synthesized luminescent heterodinuclear complexes using a segmental ligand containing heterocyclic imines and carboxamide binding units in acetonitrile. This work highlights the application of heterocyclic compounds in creating materials with unique photophysical properties (Piguet et al., 1996).

properties

IUPAC Name

2-(1-methyl-2,4-dioxo-5-propoxypyrido[2,3-d]pyrimidin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-3-8-20-9-4-6-15-11-10(9)12(18)17(7-5-14)13(19)16(11)2/h4,6H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHJSYQKKKSRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile

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